molecular formula C23H22N2O5 B5026607 5-(3-nitrobenzoyl)-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

5-(3-nitrobenzoyl)-4-propyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid

Cat. No.: B5026607
M. Wt: 406.4 g/mol
InChI Key: CJMUHABNGJWYRR-UHFFFAOYSA-N
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Description

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline itself has few applications, but many of its derivatives are useful in diverse applications .


Synthesis Analysis

Quinoline can be synthesized through several methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of quinoline consists of a benzene ring fused with a pyridine moiety . The empirical formula is C10H7NO2 and the molecular weight is 173.17 .


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Physical and Chemical Properties Analysis

Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . It has a melting point of 277-280 °C .

Mechanism of Action

Quinoline and its derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action .

Future Directions

The development of new antimicrobial agents, as well as novel therapeutic strategies, is a constant need due to the appearance and spread of microorganisms resistant to the majority of therapeutics currently used for their treatment . Quinoline and its derivatives continue to be an area of active research due to their versatile applications in the fields of industrial and synthetic organic chemistry .

Properties

IUPAC Name

5-(3-nitrobenzoyl)-4-propyl-3,3a,4,9b-tetrahydrocyclopenta[c]quinoline-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-2-5-20-18-9-4-8-17(18)19-13-15(23(27)28)10-11-21(19)24(20)22(26)14-6-3-7-16(12-14)25(29)30/h3-4,6-8,10-13,17-18,20H,2,5,9H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMUHABNGJWYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2CC=CC2C3=C(N1C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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